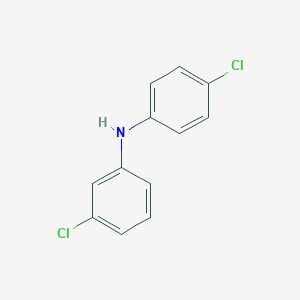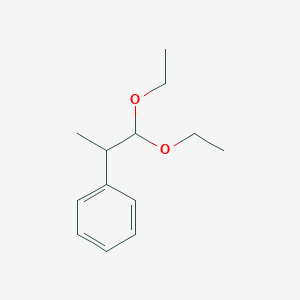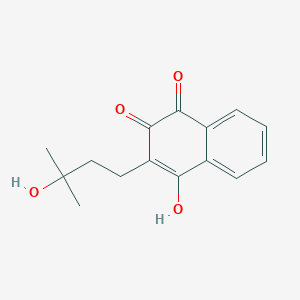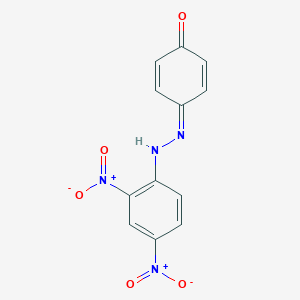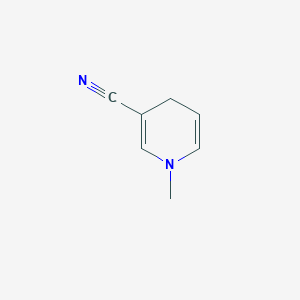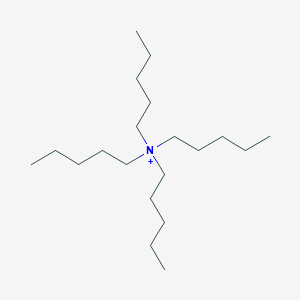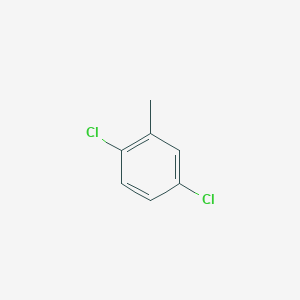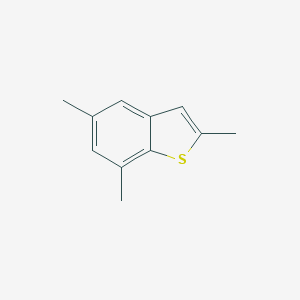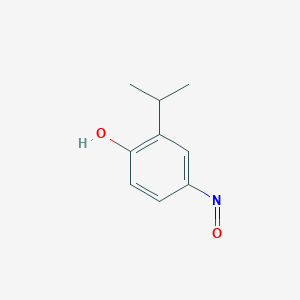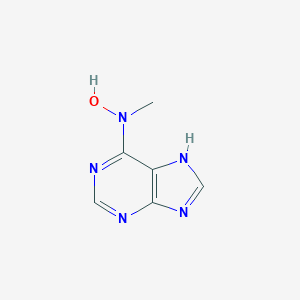
Adenine, N-hydroxy-N-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Adenine, N-hydroxy-N-methyl-, also known as N6-hydroxymethyladenine or 6-Hydroxymethyladenine (6-HMA), is a modified nucleobase found in the DNA of certain organisms. It is formed by the oxidation of N6-methyladenine (6-MA) by reactive oxygen species (ROS) and is considered a DNA damage product. In recent years, 6-HMA has gained attention due to its potential as a biomarker for oxidative stress and its role in epigenetic regulation.
Wirkmechanismus
The exact mechanism of action of 6-HMA is not fully understood, but it is believed to act as a DNA demethylating agent. It has been shown to induce DNA damage and activate DNA repair pathways, leading to changes in gene expression and epigenetic modifications. Additionally, 6-HMA has been found to inhibit the activity of DNA methyltransferases (DNMTs), enzymes responsible for DNA methylation, which can result in changes in gene expression.
Biochemische Und Physiologische Effekte
6-HMA has been shown to have various biochemical and physiological effects on cells and organisms. It has been found to induce oxidative stress, which can lead to DNA damage and cell death. Additionally, 6-HMA has been shown to alter gene expression and epigenetic modifications, which can have downstream effects on cell function and physiology.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 6-HMA in lab experiments is its ability to induce DNA damage and alter gene expression, which can be useful for studying various biological processes. However, 6-HMA is a relatively unstable molecule and can degrade over time, which can affect the reproducibility of experiments. Additionally, the synthesis of 6-HMA can be challenging and requires specialized equipment and expertise.
Zukünftige Richtungen
There are several future directions for research on 6-HMA. One area of interest is its role in epigenetic regulation and DNA methylation. Further studies are needed to elucidate the exact mechanism of action of 6-HMA and its effects on gene expression and epigenetic modifications. Additionally, 6-HMA has potential as a biomarker for oxidative stress and could be used in diagnostic and prognostic applications. Finally, the development of novel therapeutic agents targeting 6-HMA could have implications for cancer therapy.
Synthesemethoden
6-HMA can be synthesized by the oxidative demethylation of 6-MA using Fenton's reagent, which is a mixture of hydrogen peroxide and ferrous ions. The reaction yields 6-HMA and formaldehyde as a byproduct. The purity of the synthesized 6-HMA can be confirmed by high-performance liquid chromatography (HPLC) analysis.
Wissenschaftliche Forschungsanwendungen
6-HMA has been studied extensively in the field of epigenetics, where it has been shown to play a role in DNA methylation and gene expression. It has also been identified as a potential biomarker for oxidative stress, which is implicated in various diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases. Furthermore, 6-HMA has been investigated as a possible target for cancer therapy due to its ability to induce DNA damage and apoptosis in cancer cells.
Eigenschaften
CAS-Nummer |
19152-70-6 |
|---|---|
Produktname |
Adenine, N-hydroxy-N-methyl- |
Molekularformel |
C6H7N5O |
Molekulargewicht |
165.15 g/mol |
IUPAC-Name |
N-methyl-N-(7H-purin-6-yl)hydroxylamine |
InChI |
InChI=1S/C6H7N5O/c1-11(12)6-4-5(8-2-7-4)9-3-10-6/h2-3,12H,1H3,(H,7,8,9,10) |
InChI-Schlüssel |
GNFKHGVHRNLVGU-UHFFFAOYSA-N |
SMILES |
CN(C1=NC=NC2=C1NC=N2)O |
Kanonische SMILES |
CN(C1=NC=NC2=C1NC=N2)O |
Andere CAS-Nummern |
19152-70-6 |
Synonyme |
N-methyl-N-(7H-purin-6-yl)hydroxylamine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(2R,3S,4R,5R,6R)-3,4,6-triacetyloxy-5-aminooxan-2-yl]methyl acetate](/img/structure/B98567.png)
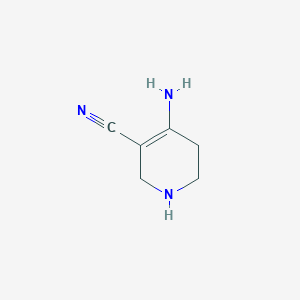
![1-Methyl-6-oxa-3-thiabicyclo[3.1.0]hexane 3,3-dioxide](/img/structure/B98572.png)
![Methyl 2-(11-hydroxy-2,6-dimethyl-4,5,10-trioxo-1,6,8,9-tetrahydroisochromeno[7,6-f]indazol-8-yl)acetate](/img/structure/B98573.png)

